

Application Notes: Synthesis of Chlorobis(cyclooctene)iridium(I) Dimer

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Compound of Interest

Compound Name: *Iridium trichloride*

Cat. No.: *B157924*

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Introduction

Chlorobis(cyclooctene)iridium(I) dimer, with the chemical formula $[\text{Ir}(\text{C}_8\text{H}_{14})_2\text{Cl}]_2$, is a pivotal organometallic precursor in the field of catalysis and synthetic chemistry.^{[1][2][3]} Its lability, owing to the readily displaceable cyclooctene (coe) ligands, makes it an excellent starting material for the synthesis of a wide array of iridium(I) and iridium(III) complexes.^[1] These subsequent complexes find applications in diverse catalytic transformations, including hydrogenation, C-H activation, and hydrosilylation.^{[3][4][5]} The synthesis of $[\text{Ir}(\text{coe})_2\text{Cl}]_2$ from hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot n\text{H}_2\text{O}$) is a common procedure in research laboratories. This process involves the reduction of Ir(III) to Ir(I) in the presence of cyclooctene, which acts as a stabilizing ligand. The alcoholic solvent employed in the reaction typically serves as the reducing agent.^{[6][7]} This document provides a detailed protocol for the preparation of chlorobis(cyclooctene)iridium(I) dimer, intended for researchers in chemistry and drug development.

Data Presentation

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of chlorobis(cyclooctene)iridium(I) dimer.

Parameter	Value	Reference
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Reactants		
Iridium(III) chloride trihydrate (IrCl ₃ ·3H ₂ O)	2.0 g (5.67 mmol)	[7]
cis-Cyclooctene	3.5 mL	[7]
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Solvents		
2-Propanol	22 mL	[7]
Water	12 mL	[7]
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Reaction Conditions		
Temperature	Reflux (353 K / 80 °C)	[7]
Reaction Time	3 hours	[7]
Atmosphere	Inert (Argon or Nitrogen)	[7]
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Product		
Appearance	Yellow suspension	[7]
Molecular Formula	C ₃₂ H ₅₆ Cl ₂ Ir ₂	[1]
Molar Mass	896.13 g/mol	[1]
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Experimental Protocols

This section details the step-by-step methodology for the synthesis of chlorobis(cyclooctene)iridium(I) dimer from hydrated iridium(III) chloride. All manipulations of air-sensitive materials should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[\[7\]](#)

Materials and Equipment:

- Iridium(III) chloride trihydrate (IrCl₃·3H₂O)
- cis-Cyclooctene

- 2-Propanol
- Deionized water
- 100 mL round-bottomed flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Schlenk line or glovebox
- Standard glassware for filtration and washing

Procedure:

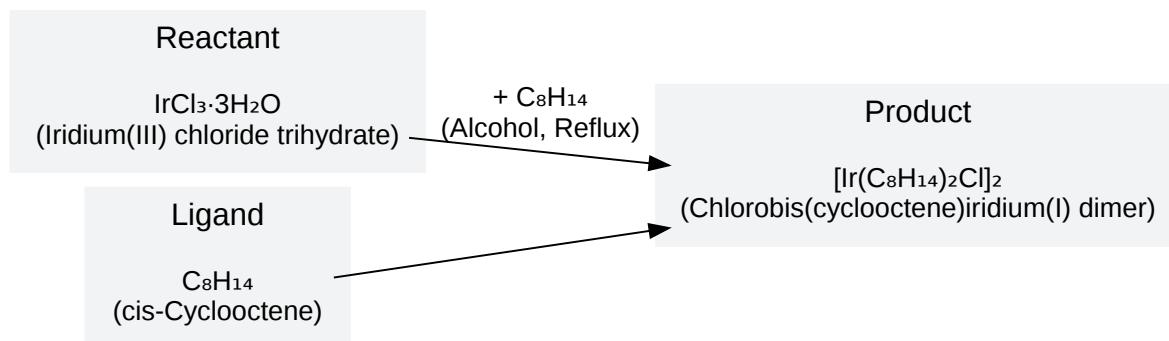
- Setup: Assemble a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
- Addition of Reactants: To the flask, add iridium(III) chloride trihydrate (2.0 g, 5.67 mmol).[\[7\]](#)
- Addition of Solvents: Add water (12 mL) and 2-propanol (22 mL) to the flask.[\[7\]](#)
- Addition of Cyclooctene: Add cis-cyclooctene (3.5 mL) to the reaction mixture.[\[7\]](#)
- Reaction: Heat the mixture to reflux (approximately 353 K or 80°C) with vigorous stirring.[\[7\]](#)
The color of the reaction mixture will change from dark red to orange-yellow, and a yellow suspension will form.[\[7\]](#)
- Reaction Time: Maintain the reaction at reflux for 3 hours.[\[7\]](#)
- Cooling and Precipitation: After 3 hours, cool the reaction mixture to ambient temperature.
The product will precipitate out of the solution.
- Isolation: Isolate the yellow solid product by filtration.

- **Washing:** Wash the product with cold ethanol or methanol to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the product under vacuum to obtain the final chlorobis(cyclooctene)iridium(I) dimer.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of chlorobis(cyclooctene)iridium(I) dimer.

Chemical Structures



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Caption: Reaction scheme for the synthesis of the iridium dimer.

Experimental Workflow

1. Charge flask with $\text{IrCl}_3 \cdot 3\text{H}_2\text{O}$

2. Add 2-propanol and water

3. Add cyclooctene

4. Reflux for 3 hours

5. Cool to room temperature

6. Filter the precipitate

7. Wash with cold alcohol

8. Dry under vacuum

[Ir(coe)₂Cl]₂ Product[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis protocol.

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